molecular formula C12H8N2 B3191053 Pyrido[3,4-g]isoquinoline CAS No. 51521-29-0

Pyrido[3,4-g]isoquinoline

Cat. No. B3191053
CAS RN: 51521-29-0
M. Wt: 180.2 g/mol
InChI Key: CXKVSEWPNCOXRI-UHFFFAOYSA-N
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Description

Pyrido[3,4-g]isoquinoline is an organic compound with the molecular formula C12H8N2 . It has an average mass of 180.205 Da and a monoisotopic mass of 180.068741 Da .


Synthesis Analysis

The synthesis of this compound involves various methods. One approach includes the use of cyanomethyl salts of pyridine and analogous isoquinolines . Another method involves a copper-catalyzed cascade C (sp2)–H amination and annulation of 2-aminoarylmethanols with isoquinolines or pyridines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring fused to a pyridine ring . This structure is part of a larger class of compounds known as isoquinolines and derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it can undergo a [3 + 2] cycloaddition reaction with alkynes and in situ generated isoquinolinium ylides .

Scientific Research Applications

Synthesis Techniques

  • One-Pot Synthesis : Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines can be synthesized through a one-pot, three-component reaction using benzene-1,2-dicarbaldehyde, trimethylsilylcyanide, and various pyridin-2-amines. This process employs Fe3O4@SiO2–OSO3H as an efficient heterogeneous nanocatalyst, yielding good-to-high results (Maleki, 2014).

  • Condensed Thioxocyclopentapyridine Synthesis : Pyrido(isoquinolino)-1,2,4-triazepines and pyrido(isoquinolino) pyrazolo-1,2,4triazepines are synthesized from reactions between o-diaminothioxocyclopentapyridine(isoquinoline), chalcones, diketones, esters, and aldehydes (Hassan et al., 2006).

Safety and Hazards

Pyrido[3,4-g]isoquinoline may pose certain hazards. It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Future research on Pyrido[3,4-g]isoquinoline could focus on its potential applications in the synthesis of biologically active compounds . Additionally, the development of green chemistry practices for its synthesis could be a promising direction .

properties

IUPAC Name

pyrido[3,4-g]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-3-13-7-11-6-10-2-4-14-8-12(10)5-9(1)11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKVSEWPNCOXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC3=C(C=C21)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517017
Record name Pyrido[3,4-g]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51521-29-0
Record name Pyrido[3,4-g]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrido[3,4-g]isoquinoline
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Synthesis routes and methods

Procedure details

1.6 g of 5,10-dihydro-pyrido[3,4-g]isoquinoline and 0.32 g of palladium-on-charcoal was dispersed and mixed in 100 cc of dimethoxyethyl ether, and refluxed for 15 hours under argon atmosphere. After the filtration of palladium-on-charcoal and solvent was evaporated to obtain crude pyrido[3,4-g]isoquinoline. The product was purified by preparative liquid chromatography (gel; R-055-15, S16SIL, YMC Ltd., developing solvent; ethyl alcohol/benzene=3/7). The yield of the compound was 1.3 g (95%) and its m.p. was 174° C. The compound was identified as pyrido [3,4-g]isoquinoline based upon the following elemental analysis.
Name
5,10-dihydro-pyrido[3,4-g]isoquinoline
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic routes to obtain pyrido[3,4-g]isoquinoline?

A1: Two main synthetic approaches have been described for the production of this compound:

  1. Cyclization of N,N′-bis[2-(dialkoxy)ethyl]-p-xylene-α,α′-diamine dihydrochloride: This method, involving a ring closure reaction in fuming sulfuric acid, leads to the formation of both the linear this compound and the angular 3,8-phenanthroline. [, ]
  2. Ortho-Directed Metallation/Dimerization: This more convenient approach utilizes ortho-directed metallation followed by a dimerization step to specifically yield the desired this compound. [, ]

Q2: What potential applications in energy storage have been explored for this compound derivatives?

A2: Research suggests that this compound-5,10-dione (PID), a derivative of this compound, could be a promising electrode material for lithium-ion batteries. [] This is due to its strong physisorption to monolayer graphene and hexagonal boron nitride (h-BN), which could potentially mitigate its solubility in electrolyte solutions, a limiting factor for cycle performance in batteries. []

Q3: How does this compound-5,10-dione interact with monolayer graphene and h-BN?

A3: Density functional theory (DFT) calculations reveal that this compound-5,10-dione (PID) exhibits strong physisorption to both monolayer graphene and h-BN, primarily driven by van der Waals (vdW) dispersion forces. [] This interaction results in a significant work function shift, impacting the electronic properties of the combined system. []

Q4: Are there any studies on the optical properties of this compound derivatives?

A4: Yes, recent studies have explored the emissive properties of novel organic molecules based on the this compound framework. [] These studies focus on understanding the fluorescence tuning mechanisms and evaluating their potential for applications in optical waveguides. []

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